molecular formula C7H10O2 B11762801 4-Oxaspiro[2.5]octan-6-one

4-Oxaspiro[2.5]octan-6-one

Cat. No.: B11762801
M. Wt: 126.15 g/mol
InChI Key: CLKWPBXLGJRDAL-UHFFFAOYSA-N
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Description

4-Oxaspiro[25]octan-6-one is a chemical compound with the molecular formula C7H10O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[2.5]octan-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, anhydrous tetrahydrofuran and 2,3-dihydrofuran can be used in the presence of t-butyllithium to form the spiro compound . The reaction is typically carried out at low temperatures, such as -78°C, to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process often involves chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[2.5]octan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The spiro structure allows for substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Oxaspiro[2.5]octan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxaspiro[2.5]octan-6-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxaspiro[2.5]octan-6-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-oxaspiro[2.5]octan-6-one

InChI

InChI=1S/C7H10O2/c8-6-1-2-7(3-4-7)9-5-6/h1-5H2

InChI Key

CLKWPBXLGJRDAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)OCC1=O

Origin of Product

United States

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